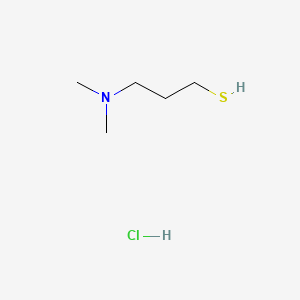

Dimethyl(3-mercaptopropyl)ammonium chloride

Description

Dimethyl(3-mercaptopropyl)ammonium chloride (CAS: Not explicitly listed in evidence) is a quaternary ammonium compound featuring a dimethylammonium group linked to a 3-mercaptopropyl chain. This structure combines cationic charge (from the ammonium group) with a reactive thiol (-SH) moiety, enabling dual functionality in applications such as surface modification, drug delivery, and water remediation . Its synthesis involves quaternization of a tertiary amine precursor with a mercapto-containing alkyl halide, as inferred from methods in . The compound is notable for covalent bonding with silica surfaces via thiol groups, enhancing drug-loading efficiency in mesoporous silica nanoparticles .

Properties

IUPAC Name |

3-(dimethylamino)propane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEREWKVPIQLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCS.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971151 | |

| Record name | 3-(Dimethylamino)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55778-17-1, 38048-81-6 | |

| Record name | Dimethyl(3-mercaptopropyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055778171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(3-mercaptopropyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(dimethylamino)propane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-mercaptopropyl)ammonium chloride can be synthesized through the reaction of 3-mercaptopropylamine with dimethyl sulfate, followed by the addition of hydrochloric acid to form the quaternary ammonium salt. The reaction conditions typically involve:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include water or alcohols.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfide bonds, a critical reaction for applications in material science and biochemistry.

Key Findings :

-

Disulfide formation is inhibited by steric hindrance from alkyl groups (e.g., methyl or n-propyl) introduced during synthesis .

-

Raman spectroscopy confirms S–S bond formation at 509 cm⁻¹ and C–S bonds at 640 cm⁻¹ .

Thiol-Ene Click Reactions

The thiol group participates in UV-initiated thiol-ene reactions, enabling surface functionalization in polymer chemistry.

| Substrate | Conditions | Application | References |

|---|---|---|---|

| Polymethacrylate monoliths | UV light, 365 nm | High-coverage ligand immobilization | |

| Alkenes | Radical initiators | Synthesis of thioether-linked polymers |

Mechanism :

-

Radical-mediated addition of the thiol across carbon-carbon double bonds, forming stable thioether linkages .

Alkylation and Substitution Reactions

The thiol and ammonium groups engage in nucleophilic substitution reactions.

Thiol Alkylation

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Alkyl Halides (R-X) | Basic (KOH) | Thioethers (R-S-R') | 60–85% | |

| Benzyl Chloride | DMSO, 60°C | Benzyl thioether | 70% |

Ammonium Group Reactivity

-

The protonated amino group (-NH₃⁺) in acidic conditions resists nucleophilic substitution.

-

Under basic conditions, deprotonation enables reactions with acyl chlorides or sulfonating agents .

Reduction Reactions

Disulfide bonds formed during oxidation can be reduced back to thiols.

| Reducing Agent | Conditions | Product | Efficiency | References |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C | Regenerated Thiol | ~90% | |

| DTT (Dithiothreitol) | pH 8 | Regenerated Thiol | >95% |

Environmental Stability and Degradation

Scientific Research Applications

Organic Chemistry

DMPAC serves as a reagent in organic synthesis, particularly in the preparation of thiol derivatives and as a stabilizer for nanoparticles. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.

Table 1: Applications in Organic Chemistry

| Application | Description |

|---|---|

| Reagent in Synthesis | Used for synthesizing thiol derivatives |

| Nanoparticle Stabilization | Stabilizes metal nanoparticles in various solvents |

Biological Applications

In biological research, DMPAC is employed for modifying biomolecules and as a cross-linking agent. Its thiol group can react with other biomolecules, facilitating enzyme immobilization on surfaces such as nanoparticles. For instance, studies have shown that urease can be effectively immobilized on magnetite nanoparticles functionalized with DMPAC, enhancing enzymatic activity and stability .

Table 2: Biological Applications

| Application | Description |

|---|---|

| Biomolecule Modification | Alters properties of proteins and enzymes |

| Enzyme Immobilization | Enhances stability and activity of immobilized enzymes |

Medical Applications

DMPAC is being investigated for its potential use in drug delivery systems due to its ability to interact with cellular membranes. Additionally, its antimicrobial properties make it a candidate for developing disinfectants and antiseptics .

Case Study: Antimicrobial Properties

Research has indicated that DMPAC exhibits significant antimicrobial activity against various pathogens, making it suitable for healthcare applications. Its mechanism involves disrupting bacterial cell membranes through electrostatic interactions .

Table 3: Medical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Potential carrier for therapeutic agents |

| Antimicrobial Agent | Effective against bacteria and fungi |

Industrial Applications

In industrial contexts, DMPAC is utilized in the production of specialty chemicals and as an additive in formulations such as coatings and adhesives. Its ability to enhance product stability and performance makes it valuable in manufacturing processes .

Table 4: Industrial Applications

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of various chemical products |

| Additive in Formulations | Improves stability and performance of products |

Mechanism of Action

The mechanism of action of dimethyl(3-mercaptopropyl)ammonium chloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, while the quaternary ammonium group can interact with negatively charged surfaces. These interactions enable the compound to exert its effects in different applications, such as stabilizing nanoparticles or modifying biomolecules.

Comparison with Similar Compounds

Key Research Findings

Silica Functionalization : this compound outperforms CTAC in covalent drug loading due to thiol reactivity, achieving 30% higher doxorubicin retention in mesoporous silica .

Heavy Metal Removal : Thiol-modified silica using this compound removed 95% of Hg²⁺ from water, compared to 60% for amine-functionalized analogs .

Stability Limitations : Thiol oxidation reduces long-term efficacy in aqueous environments, whereas trimethoxysilyl-functionalized QACs (e.g., ) retain 90% activity after 30 days .

Biological Activity

Dimethyl(3-mercaptopropyl)ammonium chloride (DMMPAC) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in antimicrobial properties and potential applications in various fields such as biochemistry and materials science. This article explores the biological activity of DMMPAC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

DMMPAC is characterized by the presence of a quaternary ammonium group and a mercaptopropyl moiety. Its chemical formula is , which indicates the presence of sulfur due to the mercaptopropyl group. This structure is significant as it contributes to the compound's biological interactions.

Antimicrobial Activity

Antibacterial Properties:

Research has shown that DMMPAC exhibits notable antibacterial activity against various bacterial strains. A study evaluating the antibacterial efficacy of quaternary ammonium compounds, including DMMPAC, demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that DMMPAC was particularly effective against Staphylococcus aureus and Escherichia coli with MICs of 0.25 mg/ml and 4 mg/ml, respectively .

Table 1: Antibacterial Activity of DMMPAC

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 4 |

The mechanism by which DMMPAC exerts its antibacterial effects primarily involves disruption of bacterial cell membranes. The cationic nature of quaternary ammonium compounds allows them to interact with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis .

Applications in Materials Science

DMMPAC's unique properties also lend themselves to applications in materials science. For instance, it has been utilized in the functionalization of magnetic nanoparticles for enzyme immobilization. The incorporation of 3-mercaptopropyl groups enhances the binding affinity for enzymes such as urease, improving catalytic efficiency .

Case Study: Urease Immobilization

In a study where magnetite nanoparticles were functionalized with 3-mercaptopropyl groups, it was observed that these nanoparticles exhibited enhanced urease adsorption capabilities. The maximum adsorption was achieved within one hour, demonstrating the potential for rapid enzyme immobilization in biocatalytic applications .

Toxicological Considerations

While DMMPAC shows promising biological activity, understanding its safety profile is crucial. Toxicity studies indicate that quaternary ammonium compounds can exhibit varying levels of toxicity depending on their structure and concentration. Preliminary assessments suggest that DMMPAC has a relatively low toxicity profile when used within recommended concentrations; however, further detailed toxicological evaluations are necessary to establish safe usage guidelines .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for dimethyl(3-mercaptopropyl)ammonium chloride, and how can purity be optimized?

- Methodology : The compound is synthesized via quaternization of a tertiary amine precursor (e.g., dimethylaminopropyl mercaptan) with a chlorinating agent. A common approach involves reacting the amine with methyl chloride or benzyl chloride under controlled conditions. Purification is achieved through recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and methanol as eluent. Purity (>95%) is confirmed via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for the mercapto group).

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm alkyl chain integration and quaternary ammonium structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Elemental Analysis : To validate C, H, N, and S content.

- Thiol Quantification : Ellman’s assay to measure free thiol groups, ensuring no oxidation during synthesis .

Q. What storage conditions are required to maintain the compound’s stability?

- Methodology : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the thiol group. Avoid exposure to light, moisture, and oxidizing agents. Stability can be monitored via periodic thiol titration and HPLC analysis .

Advanced Research Questions

Q. How can experimental design address challenges in studying its reactivity with biomolecules (e.g., proteins)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold surface (via Au-S bonding) to study binding kinetics with proteins.

- Fluorescence Quenching : Use tryptophan fluorescence to monitor interactions with enzymes (e.g., lysozyme).

- Control Experiments : Include thiol-blocking agents (e.g., iodoacetamide) to distinguish specific vs. nonspecific binding .

Q. How should researchers resolve contradictory data in its pH-dependent solubility and reactivity?

- Methodology :

- pH Titration Studies : Measure solubility across pH 2–12 to identify precipitation thresholds.

- Reactivity Profiling : Compare reaction rates under varying pH using model nucleophiles (e.g., glutathione).

- Computational Modeling : Density functional theory (DFT) calculations to predict protonation states and thiolate formation .

Q. What strategies mitigate environmental risks in disposal or ecotoxicity studies?

- Methodology :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess aerobic degradation.

- Aquatic Toxicity Testing : Follow OECD 202 (Daphnia magna acute toxicity) and OECD 203 (fish embryo toxicity).

- Waste Treatment : Oxidative degradation with H₂O₂/UV to convert thiols to sulfonic acids, reducing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.